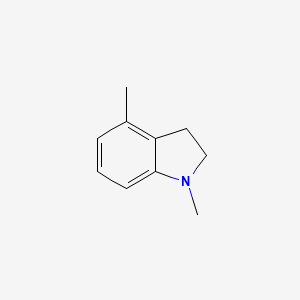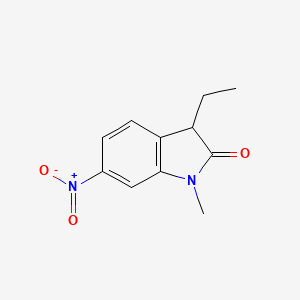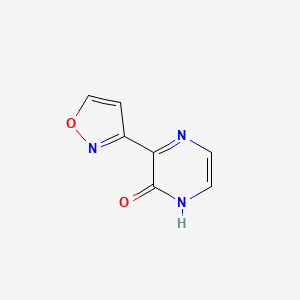
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol is a complex organic compound with the molecular formula C₁₂H₉FN₄O. It is characterized by the presence of a quinoline core, substituted with an imidazole ring, a fluorine atom, and an amino group.
Vorbereitungsmethoden
The synthesis of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the fluorine atom: This step can be performed using electrophilic fluorination reagents such as Selectfluor.
Formation of the imidazole ring: This can be done through the condensation of glyoxal with ammonia and formaldehyde.
Coupling of the imidazole ring to the quinoline core: This step involves nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and polar aprotic solvents. Major products formed from these reactions include various substituted quinoline and imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol can be compared with other similar compounds, such as:
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol: This compound has a similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.
2-Azanyl-6-chloranyl-4-imidazol-1-yl-quinolin-8-ol: The substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions with biological targets.
2-Azanyl-6-fluoranyl-4-pyridyl-1-yl-quinolin-8-ol: The replacement of the imidazole ring with a pyridine ring can change the compound’s electronic properties and its ability to form coordination complexes.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9FN4O |
|---|---|
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
2-amino-6-fluoro-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9FN4O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,(H2,14,16) |
InChI-Schlüssel |
QOIJKDPLEGOZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)

![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)











